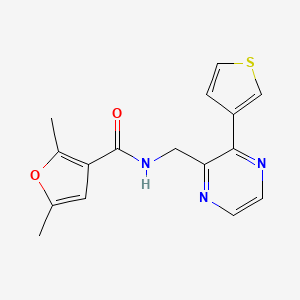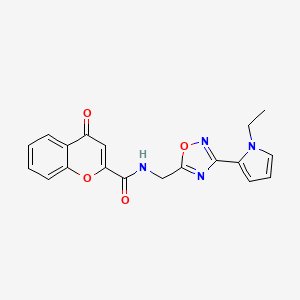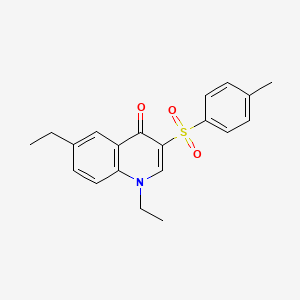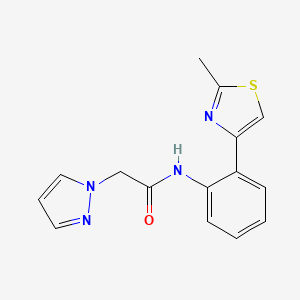![molecular formula C22H21N3O4 B3009864 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941930-83-2](/img/structure/B3009864.png)
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diversity-Oriented Synthesis Analysis
The first paper discusses a diversity-oriented synthesis approach for creating a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. The process involves a five-step synthesis starting with dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and treating it with primary amines to yield methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates. These intermediates are then converted to 4-tosyloxy and 4-chloro derivatives, which undergo Suzuki-Miyaura arylations to produce N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. The final step involves hydrolysis and amidation to obtain the final product library. This method demonstrates a versatile approach to synthesizing a variety of compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper includes a 6-oxo-1,6-dihydropyridine-3-carboxamide core, which is modified with various aryl groups through the Suzuki-Miyaura arylation. The diversity in the final products is achieved by varying the substituents on the nitrogen atom of the pyridone ring and the aryl groups attached to the 4-position of the ring. The structure of these compounds is crucial as it can influence their chemical reactivity and potential applications in medicinal chemistry .
Chemical Reactions Analysis
The synthesis of these compounds involves several key chemical reactions. The initial step is the formation of methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates from a diketone precursor. Subsequent tosylation and chlorination prepare the intermediates for the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between aryl halides and aryl boronic acids. The final amidation step is a solution-phase reaction that introduces various amine substituents to the carboxylic acid, completing the library of compounds .
Physical and Chemical Properties Analysis
While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, the methods used suggest that the final products would exhibit a range of solubilities and reactivities depending on the nature of the substituents. The presence of the pyridine ring and amide functionality typically confers a degree of polarity to the molecules, which can affect their solubility in organic solvents and their potential interactions with biological targets .
Synthesis and Characterization of Polyamides
The second paper describes the synthesis of new polyamides containing a pyridyl moiety in the main chain. These polymers are synthesized through a direct polycondensation reaction of a novel monomer, 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, with various aromatic diamines. The resulting polyamides exhibit high yields and inherent viscosities, indicating their potential for use in high-performance materials. The polymers are characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis, demonstrating their stability and solubility in polar solvents. This research contributes to the field of polymer science by introducing new materials with unique properties, such as enhanced solubility and thermal stability .
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(7-9-21(24)26)22(27)23-20-11-19(25(28)29)8-6-16(20)3/h4-12H,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIOQIZTGBBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)



![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)
![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)



![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009804.png)